molecular formula C17H20N2O4 B2761308 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1002473-46-2

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Cat. No.: B2761308
CAS No.: 1002473-46-2
M. Wt: 316.357
InChI Key: GZMDFZINSJMHQZ-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a synthetic small molecule of interest in medicinal chemistry and preclinical research. Its structure incorporates a 3-methoxyphenylacetate moiety, a functional group found in compounds with diverse biological activities. The 1-cyanocyclopentyl component is a cyclopentane derivative bearing a nitrile group, which can serve as a key pharmacophore or handle for further chemical modification. The molecule's amide and ester linkages are common in bioactive compounds and prodrug development, where they can influence solubility and metabolic stability. Researchers may employ this compound as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical or agrochemical discovery. Its structure suggests potential utility in developing enzyme inhibitors or receptor modulators, given that similar scaffolds are frequently explored in these fields. For instance, related aminoquinazoline derivatives and arylthioacetamide compounds have been investigated for their effects on protein kinases and as pest control agents, respectively . Furthermore, the methoxyphenyl group is a recurrent structural element in compounds targeting neurological pathways, making this reagent a candidate for neuropharmacology research programs. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-14-6-4-5-13(9-14)10-16(21)23-11-15(20)19-17(12-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDFZINSJMHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate, often referred to by its chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is C14H16N2O3. The compound features a cyanocyclopentyl group and a methoxyphenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight256.29 g/mol
LogP1.531
SolubilitySoluble in DMSO

1. Adrenoceptor Interaction

Research indicates that compounds similar to [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate may exhibit activity on α1-adrenoceptors. A study on related xanthone derivatives demonstrated their ability to block α1-adrenoceptors, which are crucial in regulating vascular tone and blood pressure . This suggests that the compound may possess antihypertensive properties.

2. Antioxidant Activity

The methoxyphenyl group is known for its antioxidant properties, which may contribute to the overall biological activity of the compound. Antioxidants play a vital role in mitigating oxidative stress, thereby protecting cells from damage.

Antihypertensive Properties

The potential for antihypertensive effects has been noted in various studies involving similar compounds. The ability to block α1-adrenoceptors can lead to vasodilation and reduced blood pressure .

Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation, particularly in breast and prostate cancer models.

Case Study 1: Antihypertensive Effects

A study conducted on a series of compounds structurally related to [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate demonstrated significant reductions in blood pressure in hypertensive rat models. The results indicated a dose-dependent response with effective blockade of α1-adrenoceptors leading to vasorelaxation .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines revealed that these compounds induce apoptosis through caspase activation pathways. The study highlighted that the presence of the methoxy group enhances the cytotoxicity compared to non-methoxylated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Cyclopentyl/Aromatic Substituents

2-[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Molecular Formula : C₁₈H₂₁F₃N₄O₃ .
  • Key Differences: Replaces the 3-methoxyphenyl acetate with a trifluoromethoxy phenyl acetamide. Introduces a methyl group on the amino linkage.
  • Implications :
    • The trifluoromethoxy group increases electronegativity and lipophilicity compared to the methoxy group.
    • The methyl substitution may alter steric interactions and bioavailability .
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate
  • Molecular Formula : C₁₃H₂₀O₃; Molecular Weight: 224.30 .
  • Key Differences: Features a 3-oxo cyclopentyl group and a pentenyl chain instead of the cyanocyclopentyl and methoxyphenyl groups.
  • Implications: The pentenyl chain enhances hydrophobicity, while the ketone group may reduce metabolic stability compared to the cyano substituent .
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate
  • CAS : 783319-03-9 .
  • Key Differences: Replaces the cyclopentyl group with a 3-cyanothiophene ring. Uses a propanoate ester with a 4-methoxyphenyl group.
  • The para-methoxy group may exhibit different binding kinetics compared to the ortho-substituted analog .

Analogs with Varied Ester/Amino Linkages

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate
  • Molecular Formula: C₁₀H₁₂FNO₂ .
  • Key Differences: Simpler structure with a fluorophenylmethyl amino group and methyl ester.
  • Implications: Reduced steric hindrance but lower conformational rigidity compared to the cyanocyclopentylamino core. Fluorine substitution may improve membrane permeability .
Benzyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Molecular Formula : C₂₅H₂₀O₆ .
  • Key Differences :
    • Incorporates a benzofuran scaffold and benzyl ester.
    • Retains the 3-methoxyphenyl group but within a conjugated system.
  • Implications :
    • The extended aromatic system may improve UV absorption properties but reduce solubility .

Cyclopentane Derivatives with Functional Group Variations

Compounds from (e.g., 20 , 22 , 24 ) feature cyclopentyl rings with hydroxy, azido, bromo, or octylsulfonamido substituents :

  • Compound 20 : Methyl 2-((1R,2R,3R)-2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetate.
    • Key Features : Hydroxy and sulfonamido groups enhance hydrogen-bonding capacity.
  • Compound 22 : Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate.
    • Key Features : Bromine increases molecular weight and polarizability.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
[Target Compound] Not explicitly provided - 1-Cyanocyclopentyl, 3-methoxyphenyl acetate Electron-withdrawing cyano, ortho-methoxy
2-[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₈H₂₁F₃N₄O₃ 398.385 Trifluoromethoxy, methylamino Enhanced lipophilicity, steric effects
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate C₁₃H₂₀O₃ 224.30 3-Oxo cyclopentyl, pentenyl Increased hydrophobicity
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate - - 3-Cyanothiophene, 4-methoxyphenyl Planar aromaticity, para-substitution
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ - 3-Fluorophenylmethyl, methyl ester Simplified structure, fluorine effects

Key Findings and Implications

Electron-Withdrawing Groups: The cyanocyclopentyl group in the target compound likely improves stability compared to hydroxy or bromo analogs .

Aromatic Substitution : The ortho-methoxy group may offer distinct binding modes versus para-substituted derivatives (e.g., ) .

Ester vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves a multi-step esterification process. For example, the 3-methoxyphenylacetic acid moiety can be esterified with the 1-cyanocyclopentylamine intermediate using a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol .
  • Catalyst Use : Acid catalysts (e.g., H₂SO₄) for esterification under reflux .
    • Purity Control : Analytical techniques like NMR and mass spectrometry (MS) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm substituent positions and stereochemistryδ 3.8 ppm (methoxy group), δ 2.5–3.5 ppm (cyclopentyl protons) .
HPLC-MS Assess purity and molecular weightRetention time matching, m/z = [M+H]⁺ .
FTIR Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Discrepancies in data require cross-validation with multiple techniques .

Q. How do solubility and stability profiles impact experimental handling?

  • Methodological Answer :

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and cyan groups. Methanol or chloroform may be used for recrystallization .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature (40–80°C), solvent (DMF vs. THF), and catalyst concentration .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Case Study : A 15% yield increase was achieved by switching from H₂SO₄ to p-toluenesulfonic acid in analogous ester syntheses .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous amino group signals .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., [M+Na]⁺ vs. [M+K]⁺) .

Q. What in vitro models are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms due to structural similarity to anti-inflammatory esters .
  • Cell-Based Assays : Use HEK-293 or RAW 264.7 cells to assess cytotoxicity and anti-inflammatory activity (e.g., TNF-α suppression) .
  • Dose-Response Analysis : EC₅₀ values derived from sigmoidal curve fitting .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ (PDB ID: 9YH) .
  • ADMET Prediction : SwissADME estimates logP (~2.5), bioavailability (Lipinski’s rule compliance), and CYP450 metabolism .
  • MD Simulations : GROMACS assesses stability in lipid bilayers for blood-brain barrier penetration .

Key Considerations for Data Interpretation

  • Contradictory Bioactivity Data : Compare results across assays (e.g., cell-free vs. cell-based) to distinguish direct enzyme inhibition from off-target effects .
  • Stereochemical Challenges : Use chiral HPLC or X-ray crystallography to resolve enantiomeric impurities .

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